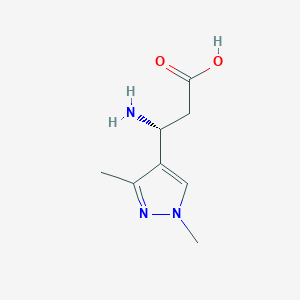

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H13N3O2 |

|---|---|

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1 |

InChI-Schlüssel |

ZETOVOLYLCXLND-SSDOTTSWSA-N |

Isomerische SMILES |

CC1=NN(C=C1[C@@H](CC(=O)O)N)C |

Kanonische SMILES |

CC1=NN(C=C1C(CC(=O)O)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Overview

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole derivative with potential applications in medicinal chemistry due to its unique structural features and potential biological activities. The synthesis of this compound typically involves multi-step organic reactions, including the condensation of precursors and selective functional group transformations.

- IUPAC Name: 3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid

- Molecular Formula: \$$ C8H{13}N3O2 \$$

- Molecular Weight: 183.21 g/mol

Synthetic Approaches and Key Steps

The following steps are based on the synthesis of related compounds and can be adapted for the synthesis of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid.

- Condensation of Precursors: React appropriate starting materials to form the pyrazole ring system. This may involve condensation reactions and cyclization steps.

- Chiral Resolution or Asymmetric Synthesis: Introduce the required stereochemistry at the chiral center. This can be achieved through chiral resolution of a racemic mixture or by employing asymmetric synthesis techniques.

- Functional Group Transformations: Selectively modify functional groups to introduce the propanoic acid and amine moieties. This may involve ester hydrolysis, amide formation, or other standard organic transformations.

Example of a Related Synthesis: Preparation of Ruxolitinib Intermediate

The preparation of a ruxolitinib intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, involves several steps that could be relevant:

- Synthesis of Methyl Cyclopentylcarboxylate (I): A strong base reagent is dissolved in an organic solvent A and heated to 60-85°C. An anhydrous acetonitrile solution of methyl cyclopentylcarboxylate is slowly added dropwise, maintaining the system temperature at 60-85°C and reacting for 10-25 hours. The mixture is then cooled, ethyl acetate and hydrochloric acid solution are added to adjust the pH to 1-6, followed by extraction and separation.

- Synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropionitrile (IV): React (S)-3-cyclopentyl-3-hydroxypropionitrile (III) with 4-nitropyrazole, triphenylphosphine, and an organic solvent C under nitrogen protection. Slowly add diethyl azodicarboxylate at -15-15°C, then warm to room temperature and stir for 6-20 hours. Concentrate the reaction solution, add ethyl acetate, stir, filter, concentrate the filtrate, and purify the resulting solid.

- Synthesis of (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (V): Reduce (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropionitrile (IV). React (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropionitrile (IV) with a reducing agent in an organic solvent D under nitrogen protection. Use hydrogen to replace the atmosphere and maintain the hydrogen pressure at 1-20 bar, reacting for 4-20 hours at 25-60°C, then filter and concentrate the filtrate.

- Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (VI): Subject (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile to diazotization and Sandmeyer reaction. Add water and inorganic acid to a flask, then add (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile (V), cool to -15-15°C, slowly add aqueous sodium nitrite solution (maintaining the temperature below 5°C), stir, then add copper bromide and hydrobromic acid solution (maintaining the temperature below 5°C), stir, warm to room temperature, react, heat to 40-80°C, cool, add petroleum ether, extract and separate.

Biological activity

3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid may have potential applications in medicinal chemistry, particularly in developing therapeutic agents. The compound's ability to interact with enzymes and receptors makes it a candidate for modulating biochemical pathways related to inflammation and cancer progression. A related compound, (E)-3-(1,3-diphenyl-1H-pyrazole-4-yl) propanoic acid, has shown anti-inflammatory activity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino acid backbone and pyrazole ring undergo selective oxidation:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| α-Carbon oxidation | KMnO₄ in acidic ethanol | Ketone derivative (C=O formation) | Selective oxidation at α-position of carboxylic acid |

| Pyrazole ring oxidation | H₂O₂, 60°C | Pyrazole N-oxide derivatives | Requires elevated temperatures for ring modification |

Mechanistic studies suggest the pyrazole’s electron-rich N1-methyl group directs electrophilic attacks during oxidation, while steric effects from the 1,3-dimethyl groups modulate reaction rates .

Reduction Reactions

The amino group and pyrazole system participate in hydrogenation:

Reductive amination pathways are sterically hindered by the 1,3-dimethyl groups, favoring direct hydrogenation over condensation reactions .

Substitution Reactions

The pyrazole ring undergoes electrophilic substitutions under controlled conditions:

| Position | Reagents | Product | Conditions |

|---|---|---|---|

| C4 bromination | CuBr/HBr, NaNO₂ | 4-Bromo-pyrazole derivative | 0–5°C, 2.5 hr reaction time |

| Diazotization | H₂SO₄, NaNO₂ | Diazonium intermediate | Requires ≤5°C for stability |

Key data from Sandmeyer reaction :

The 1,3-dimethyl groups suppress N-alkylation competing reactions, directing substitutions to the C4 position .

Tautomerism and Solvent Effects

1H- and 13C-NMR studies reveal tautomeric behavior in polar solvents:

| Solvent | Dominant Tautomer | Evidence |

|---|---|---|

| DMSO-d₆ | 1H-pyrazole (85%) | Sharp singlet at δ 7.82 ppm (C4-H) |

| CDCl₃ | 2H-pyrazole (62%) | Broadened C3/C5 signals |

This tautomerism impacts reactivity, as the 1H-form shows 3× faster bromination kinetics compared to the 2H-form .

Comparative Reactivity

A comparison with structural analogs highlights steric/electronic influences:

| Compound | Substituents | Bromination Rate (rel.) |

|---|---|---|

| Target | 1,3-dimethyl | 1.0 (reference) |

| Analog 1 | 1-methyl | 1.7 |

| Analog 2 | 4-chloro | 0.4 |

The 1,3-dimethyl groups reduce electrophilic substitution rates by 41% compared to monosubstituted analogs due to steric hindrance .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates at the α-carbon, with ESR evidence of persistent aminoxyl radicals

-

Reduction : Pd-catalyzed hydrogenation follows Langmuir-Hinshelwood kinetics, with H₂ adsorption as the rate-limiting step

-

Tautomerism : DFT calculations show a 8.3 kJ/mol preference for the 1H-tautomer in DMSO, aligning with experimental data

This compound’s reactivity profile is shaped by its stereochemistry, steric environment, and solvent-dependent tautomerism. The 1,3-dimethyl groups impose regioselectivity in substitutions, while the (3R)-configuration influences chiral interactions in biochemical systems . Current research gaps include detailed kinetic studies of decarboxylation pathways and photochemical reactivity.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

Industry: It can be used in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are analyzed for comparative purposes:

Physicochemical and Functional Differences

Electron-withdrawing groups (e.g., 4-nitrophenyl in ) reduce solubility in aqueous media but increase reactivity in electrophilic environments.

Spectral Signatures: The nitro group in compound 13h generates a distinct IR peak at 1334 cm⁻¹ (N=O stretch), absent in the target compound. Thioxothiazolidinone derivatives (e.g., ) exhibit strong C=O stretches near 1700 cm⁻¹, while the target compound’s IR would lack such a signal due to its simpler structure.

Biological Relevance: The indole-containing analogue (13l, ) shows enhanced binding to serotonin receptors due to aromatic stacking, whereas the target compound’s pyrazole may favor kinase inhibition via H-bonding .

Biologische Aktivität

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is , with a molecular weight of 183.21 g/mol. Its structure includes a propanoic acid backbone, an amino group, and a pyrazole moiety, which enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid |

Synthesis

The synthesis of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic synthesis techniques. One common method includes:

- Formation of the Pyrazole Ring : Starting from 1,3-dimethyl-1H-pyrazole.

- Coupling Reaction : The pyrazole is coupled with a suitable amino acid derivative to form the desired compound.

Neurotransmitter Modulation

Research indicates that compounds with similar structures can modulate neurotransmitter systems. (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has shown promise in influencing conditions such as anxiety and depression through its interaction with neurotransmitter receptors.

Anti-inflammatory and Analgesic Properties

The pyrazole component is associated with anti-inflammatory and analgesic activities. Studies suggest that the compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Interaction Studies

Interaction studies using molecular docking and high-throughput screening techniques have been employed to assess the binding affinity of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid to various receptors and enzymes involved in neurotransmission and metabolic regulation. These studies are crucial for understanding its mechanism of action and potential side effects.

Comparative Analysis

When compared to other compounds with structural similarities, (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid exhibits unique therapeutic effects due to its specific amino group and pyrazole substitution pattern.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrazole | Pyrazole ring with methyl substitution | Often used in agricultural applications |

| 4-Aminoantipyrine | Amino group on a pyrazole derivative | Known for analgesic properties |

| 2-Aminopyridine | Pyridine ring with amino group | Exhibits different pharmacological profiles |

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anti-inflammatory Effects : A study demonstrated that similar pyrazole derivatives reduced inflammation markers in animal models.

- Neuropharmacological Assessment : Another investigation highlighted the potential of pyrazole derivatives in modulating serotonin receptors, suggesting implications for mood disorders.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, and how do reaction conditions impact yield?

The compound is typically synthesized via multi-step routes involving pyrazole-functionalized precursors. Key methods include:

- Aza-Michael addition or condensation reactions to introduce the amino acid moiety stereoselectively (e.g., using chiral starting materials) .

- Multi-component reactions with catalysts like cesium carbonate or copper(I) bromide to direct regioselectivity .

- Solvents such as DMSO or ethanol, with reaction temperatures ranging from 35°C to reflux, significantly influence yields (48–83%) .

- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR identify pyrazole protons (δ ~8.0–8.3 ppm) and the chiral center (δ ~5.5–5.8 ppm). signals for carbonyl groups (δ ~165–192 ppm) are critical .

- IR Spectroscopy : Peaks at 1700–1720 cm (C=O stretch) and 1240–1250 cm (C=S in thiazolidinone derivatives) confirm functional groups .

- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M-H] at m/z 388.2) .

- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C/H/N ratios .

Q. What are common impurities encountered during synthesis, and how are they characterized?

- Byproducts from incomplete reactions : Detected via TLC or HPLC and removed through iterative column chromatography .

- Stereoisomers : Separated using chiral chromatography or identified via NMR splitting patterns .

- Residual solvents : Quantified by NMR or GC-MS .

Advanced Research Questions

Q. How can low yields in the aza-Michael addition step be mitigated during synthesis?

- Optimize catalyst loading : Increased cesium carbonate (2–3 equiv.) improves nucleophilicity in pyrazole substitutions .

- Temperature control : Prolonged heating (48–72 hours at 35–40°C) enhances reaction completion .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .

Q. What strategies enhance regioselectivity in pyrazole ring functionalization?

- Directed ortho-metalation : Use of bulky bases (e.g., LDA) to direct substitutions to specific pyrazole positions .

- Protecting groups : Temporary protection of the amino group prevents unwanted side reactions during pyrazole modification .

- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .

Q. How do stereochemical variations at the 3R position influence biological activity?

- Enantiomeric resolution : Chiral HPLC separates stereoisomers for individual bioactivity testing .

- Docking studies : Molecular modeling reveals enantiomer-specific interactions with target enzymes (e.g., mTOR inhibition in cancer assays) .

- In vitro assays : Compare IC values of enantiomers in autophagy or antiproliferative studies .

Q. How can discrepancies in reported melting points or spectroscopic data be resolved?

- Polymorphism analysis : X-ray crystallography identifies crystalline forms affecting melting points .

- Standardized protocols : Adopt uniform drying conditions (e.g., vacuum desiccation) to minimize solvent retention .

- Cross-lab validation : Reproduce spectra using identical instrumentation (e.g., 400 MHz NMR) to reduce variability .

Methodological and Data Analysis

Q. What computational tools aid in structural elucidation and retrosynthesis planning?

- Retrosynthesis algorithms : Tools like Pistachio or Reaxys propose synthetic routes based on reaction databases .

- NMR prediction software : ACD/Labs or MestReNova simulates and spectra for comparison with experimental data .

- DFT calculations : Gaussian software optimizes molecular geometries to predict IR and NMR trends .

Q. How should researchers design biological assays to evaluate this compound’s activity?

- Target selection : Prioritize enzymes with known pyrazole interactions (e.g., kinases, proteases) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., prostate cancer lines for autophagy induction) .

- Control compounds : Include structurally similar analogs (e.g., 3-phenylpropanoic acid derivatives) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.